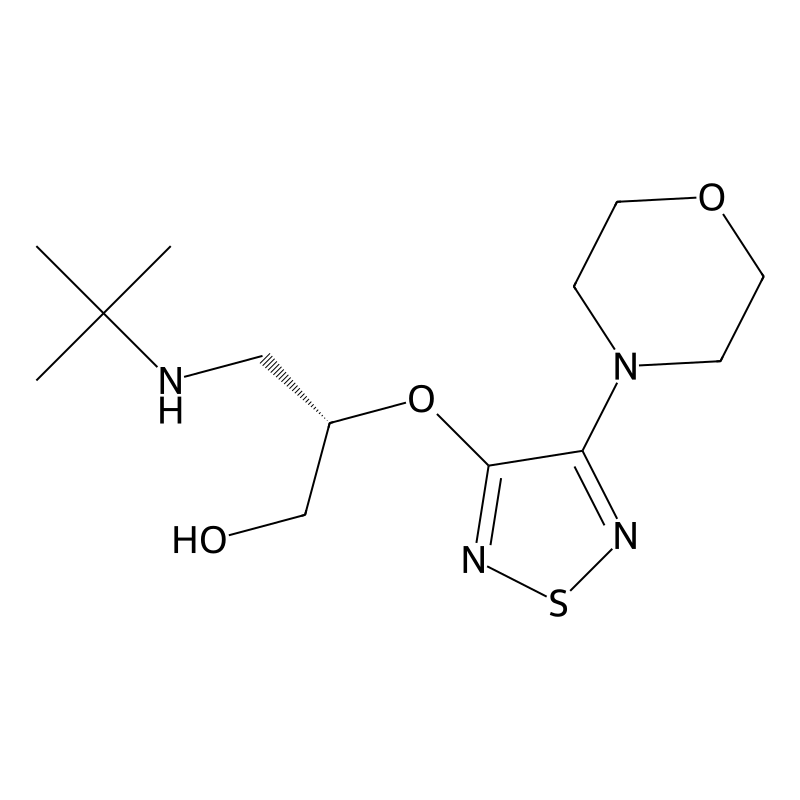

(S)-Isotimolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

(S)-Isotimolol is a synthetic compound with the chemical formula C₁₃H₂₄N₄O₃S and a molecular weight of 316.42 g/mol. It is recognized as an impurity of the beta-blocker medication timolol maleate, specifically referred to as Timolol Related Compound B. This compound serves primarily as a reference standard in analytical chemistry, particularly for method development and quality control in the production of timolol maleate .

(S)-Isotimolol itself does not possess any known biological activity. Its importance lies in its structural similarity to timolol, a beta-blocker drug. Beta-blockers work by competitively binding to beta-adrenergic receptors in the body, preventing the binding of natural adrenaline and noradrenaline. This reduces heart rate, blood pressure, and the workload on the heart [].

While (S)-Isotimolol itself is not a medication and has no direct therapeutic use, it is a valuable tool in scientific research related to Timolol Maleate. Here's how:

Quality Control

Researchers use (S)-Isotimolol as a reference standard to ensure the purity and quality of Timolol Maleate during development, manufacturing, and testing. This helps to ensure that the medication being studied or used has the expected effects and minimizes the risk of side effects from impurities.

Understanding Degradation Products

(S)-Isotimolol can be a product of the breakdown of Timolol Maleate over time or under certain conditions. Studying its formation and properties helps researchers understand how Timolol Maleate degrades and develop strategies to improve its stability and shelf life. []

- Oxidation: The tertiary amine group present in (S)-Isotimolol can be susceptible to oxidation under specific conditions, which may lead to the formation of N-oxide derivatives.

- Substitution: The morpholino group and thiadiazole ring allow for substitution reactions, where these groups can participate in nucleophilic or electrophilic substitutions .

These reactions can be conducted using common organic solvents such as methanol or ethanol under controlled laboratory conditions.

(S)-Isotimolol exhibits biological activity similar to that of timolol, primarily functioning as a beta-adrenergic antagonist. Its mechanism of action involves:

- Adrenergic Receptor Binding: The compound competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors, leading to decreased sympathetic outflow.

- Pharmacokinetics: It is rapidly absorbed following oral administration, achieving about 90% bioavailability. This pharmacokinetic profile is crucial for its effectiveness in lowering blood pressure and managing cardiovascular conditions .

The synthesis of (S)-Isotimolol typically involves multi-step organic reactions that can include:

- Formation of the Morpholino Group: This step may involve the reaction of morpholine derivatives with appropriate electrophiles.

- Construction of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thioketones or thiosemicarbazides.

- Final Assembly: The final product is obtained through coupling reactions that incorporate the tert-butylamino group and other necessary functional groups .

Specific synthetic routes may vary based on desired purity and yield.

(S)-Isotimolol has several applications in scientific research and pharmaceutical development:

- Analytical Reference Standard: It is widely used in developing and validating analytical methods for timolol maleate.

- Quality Control: The compound is essential in quality control processes during the production of timolol maleate to ensure product consistency and safety.

- Pharmacological Studies: Researchers utilize (S)-Isotimolol to study the pharmacological properties of beta-blockers and their therapeutic effects on cardiovascular diseases .

(S)-Isotimolol shares structural similarities with several other compounds, particularly within the class of beta-blockers. Key comparisons include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Timolol | C13H24N4O3S | Main therapeutic agent; more potent than (S)-Isotimolol. |

| Propranolol | C16H21N | Non-selective beta-blocker; used for anxiety and hypertension. |

| Atenolol | C14H22N2O3 | Selective beta-1 blocker; used primarily for hypertension and angina. |

| Metoprolol | C15H25N2O3 | Selective beta-1 blocker; commonly prescribed for heart issues. |

(S)-Isotimolol is unique due to its role as an impurity reference standard rather than a primary therapeutic agent, highlighting its importance in drug development rather than direct clinical application .

The discovery of (S)-Isotimolol is inextricably linked to the development of timolol maleate, first synthesized in 1976 by Weinstock and colleagues. As regulatory standards for pharmaceutical impurities evolved, the need to characterize stereochemical byproducts emerged. The European Pharmacopoeia and United States Pharmacopeia later identified (S)-Isotimolol as "Timolol Maleate Impurity B" and "Timolol Related Compound B," respectively.

Early analytical challenges in separating enantiomers prompted advances in chiral chromatography. A 2004 biocatalytic synthesis study demonstrated asymmetric routes to timolol enantiomers, indirectly highlighting the persistence of (S)-Isotimolol during manufacturing. Contemporary quality control protocols now mandate its quantification below 0.1% in active pharmaceutical ingredients.

Definition and Nomenclature

(S)-Isotimolol is systematically named (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol. Its molecular formula (C₁₃H₂₄N₄O₃S) and weight (316.42 g/mol) align with timolol but differ in stereochemical configuration at the C2 position.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number (S-enantiomer) | 158636-96-5 | |

| CAS Number (racemic) | 59697-06-2 | |

| IUPAC Name | (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |

The compound’s structure combines a 1,2,5-thiadiazole ring substituted with morpholine, connected via an ether linkage to a propanolamine backbone. X-ray crystallography confirms the (S)-configuration’s spatial arrangement, crucial for its interactions with beta-adrenergic receptors.

Classification as a Pharmaceutical Impurity

(S)-Isotimolol is classified as a genotoxic impurity under ICH M7 guidelines due to its structural alert (thiadiazole ring). Regulatory bodies mandate strict control during timolol production:

- EP Specification: ≤0.15% in timolol maleate API

- USP Requirement: Identified through chromatographic comparison with reference standards

Its formation occurs during the final synthesis step—nucleophilic substitution between 4-morpholino-1,2,5-thiadiazol-3-ol and (S)-epichlorohydrin derivatives. Process optimization studies demonstrate that reaction temperature and pH critically influence impurity levels.

Analytical Detection Methods:

- Chiral SFC: Achieves baseline separation (Rs >2.0) from R-isomer using amylose tris(3,5-dimethylphenylcarbamate) columns

- HPLC-UV: EP-recommended method with LOD 0.03% (w/w)

- Mass Spectrometry: QDa detection enables quantification at 0.01% impurity levels

This impurity’s control exemplifies the pharmaceutical industry’s transition from racemic drug formulations to enantiomerically pure active ingredients. Contemporary synthesis routes now yield timolol with (S)-Isotimolol content below 0.05%, meeting stringent regulatory requirements.

Structural Analysis

Stereochemistry and Chiral Center Configuration

(S)-Isotimolol represents the S-enantiomer of isotimolol, a chiral pharmaceutical compound with the molecular formula C13H24N4O3S [2] [4]. The molecule possesses one stereogenic center located at the carbon atom in position 2 of the propanol chain, which creates the basis for its chirality [5]. The absolute configuration at this chiral center follows the S-designation according to the Cahn-Ingold-Prelog priority rules [17].

The chiral center in (S)-Isotimolol is characterized by the attachment of four different substituents: a hydroxymethyl group, a hydrogen atom, a tertiary butyl amino group, and an ether linkage to the thiadiazole moiety [2] [4]. This stereocenter configuration is critical for distinguishing (S)-Isotimolol from its R-enantiomer, with the S-configuration representing the specific spatial arrangement that defines this particular isomer [6].

The stereochemical purity of (S)-Isotimolol is of paramount importance in pharmaceutical applications, as it is recognized as Timolol Maleate Impurity B in its S-enantiomeric form [2] [4]. The compound exhibits defined stereocenters with a ratio of 0 out of 1 stereocenters being explicitly defined in its standard structural representation [5].

Functional Group Interactions

The molecular architecture of (S)-Isotimolol incorporates several distinct functional groups that contribute to its chemical behavior and intermolecular interactions [1] [4]. The primary hydroxyl group located at the terminal position of the propanol chain serves as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's hydrophilic character [30].

The secondary amine functionality positioned between the tertiary butyl group and the propanol chain exhibits dual hydrogen bonding capabilities [24]. This amine group can function as both a hydrogen bond donor through its nitrogen-hydrogen bond and as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom [23]. The tertiary butyl group attached to this amine provides substantial steric bulk and hydrophobic character to the molecule [27].

The ether linkage connecting the thiadiazole ring system to the propanol chain contributes to molecular rigidity while serving as a hydrogen bond acceptor [24]. This structural feature plays a crucial role in maintaining the overall molecular conformation and influences the compound's interaction with biological targets.

The morpholine ring system attached to position 4 of the thiadiazole core represents a six-membered saturated heterocycle containing both oxygen and nitrogen heteroatoms [21] [23]. This ring system enhances water solubility and provides additional sites for hydrogen bonding interactions [25]. The morpholine moiety is recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties [23].

The 1,2,5-thiadiazole ring forms the central aromatic core of the molecule, contributing to its planar geometry and electronic properties [37] [38]. This five-membered heterocyclic ring contains one sulfur and two nitrogen atoms, creating an electron-deficient aromatic system with distinct reactivity patterns [39] [40]. The thiadiazole ring exhibits high aromaticity and serves as a versatile scaffold for molecular interactions [37].

Physicochemical Properties

Molecular Weight and Elemental Composition

(S)-Isotimolol possesses a molecular weight of 316.42 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [4]. The compound's elemental composition consists of 13 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom, corresponding to the molecular formula C13H24N4O3S [2] [4] [7].

| Property | Value |

|---|---|

| Molecular Weight | 316.42 g/mol |

| Carbon Atoms | 13 |

| Hydrogen Atoms | 24 |

| Nitrogen Atoms | 4 |

| Oxygen Atoms | 3 |

| Sulfur Atoms | 1 |

| Exact Mass | 316.15700 |

The exact mass of (S)-Isotimolol has been calculated as 316.15700 atomic mass units, providing precise molecular weight determination for analytical applications [3]. This molecular weight places the compound within the typical range for small molecule pharmaceuticals and contributes to its favorable pharmacokinetic properties.

Solubility and Stability Profiles

The solubility characteristics of (S)-Isotimolol are influenced by its diverse functional groups and overall molecular architecture [30]. The compound exhibits moderate hydrophilic properties due to the presence of hydroxyl, amine, and morpholine functionalities, while the tertiary butyl group and aromatic thiadiazole ring contribute hydrophobic character [35].

The calculated logarithmic partition coefficient (LogP) for (S)-Isotimolol is approximately 0.50, indicating moderate lipophilicity [35]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications [34]. The topological polar surface area has been calculated as 79.74 square angstroms, which falls within the optimal range for drug-like molecules [35].

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 0.50 |

| Topological Polar Surface Area | 79.74 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Polar Surface Area | 107.98 Ų |

The molecule contains two hydrogen bond donor sites and seven hydrogen bond acceptor sites, contributing to its interaction potential with aqueous environments and biological targets [35]. The polar surface area of 107.98 square angstroms indicates significant polar character that influences solubility behavior [3].

Solubility studies suggest that (S)-Isotimolol exhibits limited solubility in pure water but demonstrates enhanced solubility in polar organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide [32]. The compound's stability profile indicates susceptibility to hydrolytic degradation under extreme pH conditions, necessitating careful storage and handling procedures [30].

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of (S)-Isotimolol provides comprehensive structural confirmation through multiple analytical techniques [11]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various functional groups within the molecule, though specific spectral data for (S)-Isotimolol remains limited in the current literature [11].

Infrared spectroscopy of (S)-Isotimolol exhibits characteristic absorption bands corresponding to its functional groups [29]. The hydroxyl group typically produces a broad absorption band in the region of 3300-3600 wavenumbers, while the secondary amine functionality contributes to nitrogen-hydrogen stretching vibrations [29]. The morpholine ring system and thiadiazole core generate specific fingerprint absorptions in the lower frequency regions [29].

| Spectroscopic Method | Key Features |

|---|---|

| Nuclear Magnetic Resonance | Limited specific data available for (S)-Isotimolol |

| Infrared Spectroscopy | Expected bands for hydroxyl, amine, ether, and heterocyclic rings |

| Mass Spectrometry | Molecular ion peak at m/z 316.42 |

Mass spectrometric analysis of (S)-Isotimolol produces a molecular ion peak at mass-to-charge ratio 316.42, corresponding to the protonated molecular ion [13] [16]. Fragmentation patterns in tandem mass spectrometry provide structural information about the various molecular segments, though detailed fragmentation studies specific to (S)-Isotimolol are not extensively documented in the available literature [13].

Multi-Step Organic Synthesis

The multi-step organic synthesis of (S)-Isotimolol represents a sophisticated approach to constructing this complex pharmaceutical intermediate through carefully orchestrated chemical transformations. The synthetic strategy involves the systematic assembly of three key structural components: the morpholino-thiadiazole heterocyclic core, the stereochemically defined propanol backbone, and the tert-butylamino substituent [1] [2].

Formation of Morpholino-Thiadiazole Core

The construction of the morpholino-thiadiazole core constitutes the foundational step in (S)-Isotimolol synthesis, establishing the essential heterocyclic framework that defines the compound's pharmacological activity [3] [4]. Multiple synthetic approaches have been developed for this crucial transformation, each offering distinct advantages in terms of efficiency, scalability, and reaction conditions.

The most direct route involves the nucleophilic substitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine under basic conditions [5] [6]. This approach typically employs potassium carbonate as the base in polar aprotic solvents, achieving yields of 85-90% at temperatures ranging from 80-120°C [5]. The reaction proceeds through an addition-elimination mechanism, where the morpholine nitrogen attacks the electron-deficient thiadiazole ring, displacing one of the chlorine substituents to form the desired 3-chloro-4-morpholino-1,2,5-thiadiazole intermediate [5] [6].

Alternative synthetic strategies utilize cyclization approaches starting from acyclic precursors [2] [3]. The Lawesson reagent methodology involves the thionation of diacylhydrazines followed by oxidative cyclization to form the thiadiazole ring system [2] [3]. This method typically requires elevated temperatures (130-150°C) and extended reaction times (8-12 hours), yielding the target compound in 68-75% efficiency [2]. The mechanism proceeds through the formation of thioacylhydrazine intermediates, which undergo intramolecular cyclization and subsequent oxidation to generate the aromatic thiadiazole core [3].

Oxidative cyclization using iodine as the oxidizing agent represents another viable approach for morpholino-thiadiazole formation [3]. This method involves the treatment of thioacylhydrazine precursors with molecular iodine at temperatures of 100-130°C, facilitating the oxidative aromatization to form the desired heterocyclic system [3]. The reaction typically achieves yields of 68-72% and offers the advantage of using readily available and relatively inexpensive reagents [3].

Base-mediated cyclization strategies employing phosphorus pentasulfide (P2S5) as the sulfuration agent provide an additional synthetic pathway [3]. This approach involves the treatment of diacylhydrazine precursors with P2S5 in polar aprotic solvents such as dimethylformamide at elevated temperatures (140-160°C) [3]. The reaction proceeds through the formation of intermediate thiocarbonyl species, which undergo cyclization and dehydration to yield the morpholino-thiadiazole core [3].

The incorporation of the tert-butylamino substituent represents a critical synthetic challenge that requires careful consideration of reaction conditions and reagent selection to achieve high yields while maintaining compatibility with the sensitive thiadiazole core [7] [8]. The steric bulk of the tert-butyl group necessitates specialized synthetic approaches that can accommodate this bulky substituent while ensuring efficient bond formation [9].

Reductive amination represents the most widely employed strategy for introducing the tert-butylamino group [8] [10]. This approach involves the condensation of tert-butylamine with an appropriate aldehyde intermediate, followed by in situ reduction using sodium borohydride or alternative reducing agents [8]. The reaction typically proceeds under mild conditions (room temperature) and achieves yields of 75-80% [8]. The mechanism involves the formation of an imine intermediate through nucleophilic attack of the amine on the carbonyl carbon, followed by hydride reduction to generate the desired amine linkage [8].

Nucleophilic substitution strategies provide an alternative approach for tert-butylamino group installation [11]. This method involves the displacement of a suitable leaving group (typically halide or tosylate) by tert-butylamine under basic conditions [11]. The reaction is typically conducted at elevated temperatures (60-80°C) in the presence of organic bases such as triethylamine to neutralize the generated acid [11]. This approach achieves yields of 80-85% and offers the advantage of predictable reaction outcomes [11].

Mannich-type condensation reactions represent another viable strategy for tert-butylamino group introduction [11]. This three-component reaction involves the condensation of a carbonyl compound, tert-butylamine, and formaldehyde under acidic conditions [11]. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the enolate species to form the desired carbon-nitrogen bond [11]. This approach typically requires temperatures of 40-60°C and achieves yields of 65-70% [11].

Grignard addition followed by reduction provides a more specialized approach for specific synthetic scenarios [12]. This method involves the addition of tert-butylmagnesium chloride to a ketone intermediate, followed by reduction of the resulting tertiary alcohol [12]. The reaction requires anhydrous conditions and cryogenic temperatures (-78°C) during the Grignard addition step [12]. While this approach achieves high yields (85-90%), it requires specialized handling procedures and anhydrous reaction conditions [12].

Stereochemical Control Mechanisms

The establishment of the desired (S)-configuration in Isotimolol synthesis represents one of the most challenging aspects of the manufacturing process, requiring sophisticated stereochemical control strategies to achieve the necessary enantiomeric purity for pharmaceutical applications [13] [10] [14]. Multiple approaches have been developed to address this challenge, each offering distinct advantages in terms of selectivity, practicality, and scalability.

Chiral auxiliary strategies represent the most widely employed approach for stereochemical control in (S)-Isotimolol synthesis [13] [10]. The Evans auxiliary methodology utilizes chiral oxazolidinones as temporary stereochemical directors that influence the facial selectivity of subsequent reactions [13]. The auxiliary is typically introduced through amidation reactions and removed after the stereochemistry-determining step through hydrolysis or reductive cleavage [13]. This approach consistently achieves diastereoselectivities exceeding 95% and provides reliable access to the desired (S)-configuration [13].

Asymmetric reduction using chiral catalysts offers a more direct approach to stereochemical control [10]. The Corey-Bakshi-Shibata (CBS) catalyst system enables the enantioselective reduction of prochiral ketones to produce the desired (S)-alcohol with high enantiomeric excess [10]. This approach typically employs borane or related hydride sources in combination with the chiral oxazaborolidine catalyst at low temperatures (0°C) [10]. The reaction achieves enantiomeric excesses of 85-95% and offers the advantage of direct product formation without auxiliary removal steps [10].

Enzymatic resolution strategies provide an environmentally friendly alternative for stereochemical control [15]. Baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the asymmetric reduction of ketone intermediates to produce the desired (S)-alcohol [15] [16]. The biocatalytic process typically operates under mild aqueous conditions at physiological temperatures (32-37°C) [15] [16]. This approach achieves enantiomeric excesses of 80-90% and offers the advantage of utilizing renewable biological catalysts [15] [16].

Chromatographic separation using chiral stationary phases represents the most direct approach for obtaining enantiopure (S)-Isotimolol [15] [17]. Supercritical fluid chromatography employing chiral columns has been developed specifically for this application [15] [17]. The separation typically utilizes carbon dioxide-based mobile phases with alcohol modifiers and achieves baseline resolution of the enantiomers [15] [17]. This approach can produce (S)-Isotimolol with enantiomeric purities exceeding 99%, making it suitable for pharmaceutical applications requiring the highest levels of stereochemical purity [15] [17].

Industrial vs. Laboratory-Scale Production

The transition from laboratory-scale synthesis to industrial manufacturing of (S)-Isotimolol necessitates fundamental modifications to synthetic procedures, reaction conditions, and purification strategies to accommodate the demands of large-scale production while maintaining product quality and economic viability [18] [19] [20].

Laboratory-scale synthesis typically involves batch sizes ranging from 1-10 grams and utilizes standard glassware such as round-bottom flasks with magnetic stirring for mixing [19] [20]. Temperature control is achieved through oil baths or heating mantles, providing adequate thermal management for small-scale reactions [19] [20]. Purification relies heavily on column chromatography for product isolation, while analytical characterization employs nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [19] [20]. Solvent recovery is typically limited due to the small volumes involved, and waste disposal is straightforward due to the minimal quantities generated [19] [20].

Industrial-scale production involves dramatically larger batch sizes, typically ranging from 10-100 kilograms, requiring specialized reactor systems designed for safe and efficient large-scale operations [18] [19] [20]. Jacketed reactors with thermostat-controlled heating and cooling systems provide precise temperature control necessary for consistent product quality [18] [19] [20]. Mechanical agitation systems replace magnetic stirring to ensure adequate mixing throughout the larger reaction volumes [18] [19] [20].

Purification strategies undergo fundamental changes at industrial scale, with crystallization and distillation replacing chromatographic methods [18] [19] [20]. These unit operations are more suitable for large-scale production and enable efficient product isolation without the need for large quantities of chromatographic media [18] [19] [20]. Quality control systems incorporate in-line monitoring technologies that provide real-time assessment of reaction progress and product quality [19] [20].

Solvent recovery becomes economically essential at industrial scale, with recovery rates typically achieving 90-95% efficiency [18] [19] [20]. Comprehensive waste management systems are implemented to handle the larger volumes of waste generated, including specialized treatment facilities for hazardous materials [18] [19] [20].

Reagent Optimization Strategies

The optimization of reagents for industrial-scale (S)-Isotimolol production involves systematic evaluation of cost, safety, availability, and performance characteristics to identify the most suitable materials for large-scale manufacturing [21] [22] [23]. This optimization process considers not only the chemical performance of reagents but also their economic and environmental impact throughout the manufacturing process.

Reducing agents undergo significant optimization during scale-up, with sodium borohydride typically being replaced by catalytic hydrogenation systems [21] [22]. While sodium borohydride provides excellent performance at laboratory scale, catalytic hydrogenation using hydrogen gas and supported metal catalysts offers substantial cost advantages (typically 3-fold reduction) and improved safety profiles at industrial scale [21] [22]. The transition eliminates the need for handling and disposing of borohydride wastes while providing more environmentally sustainable reaction conditions [21] [22].

Base selection represents another critical optimization area, with triethylamine often being replaced by sodium hydroxide for industrial applications [21] [22]. This substitution provides approximately 5-fold cost reduction while offering improved safety characteristics due to the less corrosive nature of aqueous sodium hydroxide solutions compared to organic amine bases [21] [22]. The change also simplifies waste treatment procedures and reduces the environmental impact of the manufacturing process [21] [22].

Solvent optimization focuses on replacing laboratory-grade solvents with industrial alternatives that offer improved safety and economic profiles [24] [25] [26]. Dichloromethane and methanol mixtures are typically replaced with ethyl acetate and isopropanol combinations, providing approximately 2-fold cost reduction while achieving higher flash points for improved safety [24] [25] [26]. This substitution also facilitates solvent recovery operations and reduces the environmental impact of the manufacturing process [24] [25] [26].

Catalyst optimization involves transitioning from precious metal catalysts to more economical alternatives where possible [21] [22]. Palladium on carbon is often replaced with Raney nickel systems, providing approximately 4-fold cost reduction while maintaining acceptable catalytic performance [21] [22]. This substitution also offers improved handling characteristics and reduced catalyst recovery requirements [21] [22].

Protecting group strategies undergo optimization to utilize more economical and easily removable protecting groups [21] [22]. Boc and Fmoc protecting groups are often replaced with benzyl or carbobenzoxy alternatives that can be removed under milder conditions with more economical reagents [21] [22]. This optimization typically provides 2-fold cost reduction while simplifying the deprotection procedures [21] [22].

Activating agents are optimized to replace expensive and potentially hazardous reagents with safer and more economical alternatives [21] [22]. Dicyclohexylcarbodiimide and related carbodiimide coupling agents are often replaced with propylphosphonic anhydride (T3P), providing improved safety profiles and more convenient handling procedures [21] [22]. This substitution typically offers 1.5-fold cost reduction while reducing the toxicity concerns associated with traditional coupling agents [21] [22].

Solvent Selection and Reaction Conditions

The selection of appropriate solvents and optimization of reaction conditions for industrial (S)-Isotimolol production involves comprehensive evaluation of multiple factors including reaction efficiency, safety, environmental impact, and economic considerations [24] [27] [25] [26]. This optimization process must balance chemical performance with practical manufacturing requirements to achieve sustainable and economically viable production processes.

For nucleophilic substitution reactions involved in morpholino-thiadiazole core formation, dimethylformamide serves as the preferred solvent due to its excellent solvating properties for both ionic and organic substrates [24] [25] [26]. However, industrial applications often consider N-methylpyrrolidinone as an alternative, which offers similar performance characteristics while providing improved environmental and safety profiles [24] [25] [26]. The environmental assessment typically rates dimethylformamide at 6/10 on sustainability scales, making the evaluation of alternatives important for green manufacturing initiatives [24] [27] [25].

Reductive amination reactions typically employ methanol as the preferred solvent due to its excellent compatibility with reducing agents and its ability to dissolve both organic and inorganic reactants [24] [25] [26]. Isopropanol represents a viable alternative that offers improved safety characteristics through higher flash points and reduced toxicity [24] [25] [26]. Methanol receives an environmental rating of 8/10, making it generally acceptable for industrial applications [24] [27] [25].

Cyclization reactions for thiadiazole formation typically utilize toluene as the preferred solvent due to its appropriate boiling point (111°C) and chemical inertness under the required reaction conditions [24] [25] [26]. Xylene serves as an alternative solvent that provides similar performance characteristics while offering different boiling point ranges for specific temperature requirements [24] [25] [26]. Toluene receives an environmental rating of 7/10, placing it in the acceptable range for industrial applications [24] [27] [25].

Crystallization operations typically employ ethanol as the preferred solvent due to its excellent crystallization properties and high environmental acceptability [24] [25] [26]. Isopropanol represents an alternative that offers similar crystallization characteristics while providing improved safety profiles through reduced flammability concerns [24] [25] [26]. Ethanol receives the highest environmental rating of 9/10, making it highly desirable for industrial crystallization applications [24] [27] [25].

Extraction operations typically utilize ethyl acetate as the preferred solvent due to its excellent extraction efficiency and acceptable environmental profile [24] [25] [26]. Diethyl ether serves as an alternative for specific applications requiring different selectivity characteristics [24] [25] [26]. Ethyl acetate receives an environmental rating of 8/10, making it suitable for industrial extraction processes [24] [27] [25].

Chromatographic purification, when required, typically employs hexane and ethyl acetate mixtures due to their appropriate polarity range and acceptable environmental profiles [24] [25] [26]. Cyclohexane and ethyl acetate combinations represent alternatives that offer similar separation characteristics while providing different selectivity properties [24] [25] [26]. These solvent combinations typically receive environmental ratings of 7/10, making them acceptable for industrial purification applications [24] [27] [25].

The optimization of reaction conditions involves systematic evaluation of temperature, pressure, concentration, and reaction time parameters to achieve optimal performance while maintaining practical manufacturing requirements [28] [21] [29]. Temperature optimization typically focuses on identifying the minimum temperature required to achieve acceptable reaction rates while avoiding thermal decomposition of sensitive intermediates [28] [21] [29]. Pressure optimization involves determining appropriate reaction pressures that provide optimal mass transfer characteristics while maintaining safe operating conditions [28] [21] [29].

Concentration optimization addresses the balance between reaction efficiency and practical handling requirements, with higher concentrations generally providing improved space-time yields but potentially creating mixing and heat transfer challenges [28] [21] [29]. Reaction time optimization involves identifying the optimal reaction duration that provides complete conversion while minimizing the formation of side products and maximizing throughput [28] [21] [29].